2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGRTCDZBQXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid as inhibitors of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. Inhibiting HO-1 has been proposed as a strategy to enhance the effectiveness of existing cancer therapies. For instance, a fragment-based approach identified novel compounds that demonstrated significant inhibition of HO-1, with some achieving micromolar activity levels .
Antiviral Properties
Research into imidazole derivatives has shown promise in antiviral applications. Compounds structurally related to this compound have exhibited antiviral activity against various viruses, including HIV. A study reported that specific imidazole derivatives could disrupt the interaction between HIV integrase and host proteins, showcasing their potential as antiviral agents .
Synthesis of Novel Derivatives
The imidazole framework allows for the synthesis of various derivatives with tailored properties. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved through multiple synthetic routes involving coupling reactions and cyclization processes . These derivatives can be further modified to enhance their biological activity or selectivity.
Fragment-Based Drug Discovery
The compound serves as a useful scaffold in fragment-based drug discovery. By modifying the imidazole ring and substituents, researchers can explore a library of compounds that may exhibit enhanced binding affinity and specificity for target proteins involved in disease processes .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to evaluate how different substituents on the imidazole ring affect biological activity. For example, variations in substituent size and electronic properties can significantly impact the compound's efficacy as an inhibitor or agonist for specific targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound 2 with analogs differing in substituent positions, heterocyclic cores, and functional groups. Key structural variations and their implications are summarized in Table 1.
Positional Isomers
- 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (ChemSpider ID: 32701163): This positional isomer (C₁₁H₉ClN₂O₂) swaps the substituents of Compound 2, placing a 4-methylphenyl group at position 5 and a chlorine at position 4 of the imidazole.
2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid (CAS: 1156729-24-6):
Substituting the 3-chlorophenyl group with a 4-chlorophenyl moiety (para position) and replacing the methyl group with an ethyl chain at position 5 (C₁₂H₁₁ClN₂O₂; MW: 250.68 Da) enhances lipophilicity. The para-chloro configuration may reduce steric strain in planar interactions compared to the meta-substituted Compound 2 .
Heterocycle Variants
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7): Replacing the imidazole core with a thiazole ring (C₁₀H₆ClNO₂S; MW: 239.67 Da) modifies electronic properties.
Functional Group Modifications
1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide :
This derivative (C₁₁H₉ClN₄O₃) introduces a nitro group at position 4 and replaces the carboxylic acid with a carboxamide . The electron-withdrawing nitro group enhances electrophilicity, which could improve reactivity in covalent binding scenarios but reduce solubility .- Fluorine’s smaller atomic radius may also improve steric compatibility in tight binding pockets .
Substituent Complexity
- 1-(5-Chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (C₂₄H₁₈Cl₂N₂O₂): This poly-substituted analog incorporates three aromatic groups (two chlorophenyl, one methylphenyl), significantly increasing molecular weight (407.31 Da) and likely reducing solubility.
Table 1. Structural and Molecular Comparison of Compound 2 and Analogs
Biological Activity
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chlorophenyl group and a carboxylic acid functional group, contributing to its biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of cancer treatment. It interacts with specific proteins involved in tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies suggest that this imidazole derivative exhibits antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.
- Cellular Signaling Modulation : The compound may influence G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes, including cancer and inflammation .
Study 1: Anticancer Activity
A study published in Nature Reviews Cancer examined the effects of similar imidazole derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound inhibited cell proliferation and induced apoptosis in breast cancer cells. The study highlighted the importance of the carboxylic acid moiety in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Research conducted by MDPI assessed the antimicrobial properties of various imidazole derivatives, including the target compound. The findings revealed that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including imidazole ring formation and subsequent functionalization. Key steps include:
- Condensation reactions under controlled temperatures (room to 50°C) using glyoxal, formaldehyde, and ammonia derivatives.
- Halogenation of the phenyl ring using chlorinating agents (e.g., Cl2 or SOCl2) under anhydrous conditions .
- Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
Optimization requires monitoring via TLC or HPLC to track intermediate conversions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-*d6 or CDCl3) to confirm imidazole ring protons (δ 7.0–8.5 ppm) and carboxylic acid functionality (δ ~12 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]<sup>−</sup> peaks matching theoretical molecular weight (e.g., 264.71 g/mol for related analogs) .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for high-resolution crystallographic data to solve hydrogen bonding and torsional angles. For weak electron density regions (e.g., disordered chlorophenyl groups), apply restraints or constraints during refinement .
- NMR Analysis : For low-affinity protein-ligand complexes (e.g., Kd ~760 µM), employ filtered 2D NOESY to detect sparse inter-molecular nuclear Overhauser effects (eNOEs). Cross-relaxation rate analysis can supplement ambiguous data .
- Data Reconciliation : Combine crystallographic occupancy refinement with NMR titration data to validate binding poses .
Q. What computational strategies are suitable for predicting binding modes of this compound with low-affinity protein targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for imidazole ring tautomerism and chlorophenyl rotational states.
- MD Simulations : Run 100+ ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses. Clustering analysis can identify dominant binding conformers .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding energies, compensating for weak experimental affinities .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the enzymatic inhibition potential of this compound?
- Methodological Answer :
- Enzyme Selection : Target enzymes with known imidazole-binding pockets (e.g., cyclooxygenases, cytochrome P450 isoforms).
- Kinetic Assays : Use fluorescence-based or UV-Vis substrate depletion assays (e.g., COX-2 with arachidonic acid). Include positive controls (e.g., indomethacin) and measure IC50 values at varying ligand concentrations (1 nM–1 mM) .
- Data Interpretation : Fit dose-response curves using nonlinear regression (Hill equation) to distinguish competitive vs. non-competitive inhibition .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test mixtures of DMSO, methanol, and water for vapor diffusion setups.
- Temperature Gradients : Optimize crystal growth at 4°C or 20°C to enhance lattice stability.
- Additive Screening : Introduce small molecules (e.g., glycerol, PEG 400) to reduce conformational flexibility of the chlorophenyl group .
Key Considerations for Contradictory Data
- Synthetic Yield Variability : Differences in chlorination efficiency (40–70%) may arise from residual moisture; ensure anhydrous conditions via molecular sieves .
- NMR Signal Broadening : Proton exchange in the imidazole ring can obscure signals; use D2O exchange or low-temperature NMR (−40°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
